N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide scaffold and a 4-fluorobenzyl substituent. The trifluoromethyl group at the 3-position of the triazolo ring enhances metabolic stability and hydrophobic interactions, while the fluorinated benzyl group may improve bioavailability and target binding specificity. Such structural features are common in kinase inhibitors or receptor modulators, though the exact therapeutic application of this compound requires further pharmacological validation .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N6O/c20-14-3-1-12(2-4-14)11-24-17(30)13-7-9-28(10-8-13)16-6-5-15-25-26-18(19(21,22)23)29(15)27-16/h1-6,13H,7-11H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQKXBRUHKAUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core. Reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Attachment of the Piperidine Carboxamide Moiety: This step involves the coupling of the piperidine ring with the carboxamide group, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoromethyl and triazolopyridazine groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The 4-fluorobenzyl group in the target compound distinguishes it from analogs with alternative halogen or non-halogen substituents:
- N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (): Substitution: Chlorine replaces fluorine at the benzyl para-position. Structural note: The piperidine-3-carboxamide (vs. 4-carboxamide) may affect conformational flexibility .
- N-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide (): Substitution: A furan-2-yl group replaces the triazolo-pyridazine core.
Modifications to the Triazolo-Pyridazine Core
- Trifluoromethyl vs. Methyl at the 3-Position ( vs. Methyl substitution (as in ) reduces electronegativity, which may decrease metabolic stability .
Piperidine Carboxamide Position
- Piperidine-4-carboxamide (Target Compound):
- The 4-position allows for a linear spatial arrangement, optimizing interactions with target residues.
- Piperidine-3-carboxamide ():
Data Table: Structural and Functional Comparison
*Estimated based on analogous structures.
Biological Activity
N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine core substituted with a trifluoromethyl triazole and a fluorobenzyl group. The general formula can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the triazolo[4,3-b]pyridazine moiety. For instance, derivatives of triazolo[4,3-b]pyridazine have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| Compound 1 | 32 | 16 |
| Compound 2 | 64 | 32 |
| This compound | TBD | TBD |
The mechanisms through which these compounds exert their antibacterial effects include:
- Inhibition of DNA Gyrase : Compounds similar to this compound have been shown to bind to DNA gyrase, an essential enzyme for bacterial DNA replication. This binding disrupts the bacterial cell cycle and leads to cell death .
- Cell Membrane Disruption : The lipophilic nature of the piperidine ring enhances cell permeability, allowing the compound to disrupt bacterial cell membranes effectively .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the piperidine and triazole rings significantly influence biological activity. For example:
- Fluorine Substitution : The presence of fluorine atoms enhances the lipophilicity and binding affinity of the compound to bacterial targets.
- Alkyl Chain Length : Longer alkyl chains have been associated with increased antibacterial potency due to improved membrane penetration.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with promising biological activities:
- Synthesis and Evaluation : A study synthesized various triazolo derivatives and evaluated their antibacterial activities using the microbroth dilution method. Notably, compounds with electron-donating groups at specific positions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
- Molecular Docking Studies : Molecular docking simulations have provided insights into how these compounds interact with bacterial enzymes like DNA gyrase and topoisomerase IV. These studies suggest that structural modifications can optimize binding affinities and improve therapeutic efficacy against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
